molecular formula C17H10N2O4 B2393978 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one CAS No. 2309798-26-1

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

Cat. No.: B2393978
CAS No.: 2309798-26-1
M. Wt: 306.277
InChI Key: AGNRDUDVCXKHID-UHFFFAOYSA-N
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Description

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both a chromenone and a quinazolinone moiety, which are fused together. The chromenone moiety is known for its biological activities, while the quinazolinone moiety is often associated with pharmacological properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of an appropriate chromenone derivative with a quinazolinone precursor. One common method involves the use of 8-hydroxy-2-oxo-2H-chromene-3-carbaldehyde and 2-aminobenzamide as starting materials. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in both the chromenone and quinazolinone moieties can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups, such as halogens, alkyl, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazoline: Lacks the carbonyl group in the quinazolinone moiety, which may result in different biological activities.

    8-hydroxyquinazolin-4(3H)-one: Lacks the chromenone moiety, which may affect its pharmacological properties.

    2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one: Lacks the hydroxyl group in the chromenone moiety, which may influence its chemical reactivity and biological activities.

The uniqueness of this compound lies in the combination of the chromenone and quinazolinone moieties, which endows it with a diverse range of chemical and biological properties.

Properties

CAS No.

2309798-26-1

Molecular Formula

C17H10N2O4

Molecular Weight

306.277

IUPAC Name

2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21)

InChI Key

AGNRDUDVCXKHID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O

solubility

not available

Origin of Product

United States

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